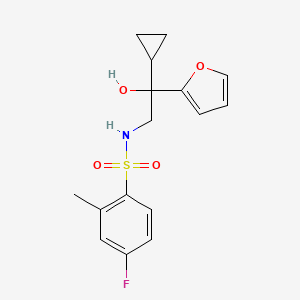

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-11-9-13(17)6-7-14(11)23(20,21)18-10-16(19,12-4-5-12)15-3-2-8-22-15/h2-3,6-9,12,18-19H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOJQROUIDMZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₈FNO₄S |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 1396846-94-8 |

| Structural Features | Cyclopropyl ring, furan ring, hydroxyethyl group, and sulfonamide moiety |

The presence of the furan ring and sulfonamide group is particularly significant as these structural elements are known to enhance biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have been extensively studied for their efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Preliminary studies suggest that N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide may exhibit similar properties, although specific data on its antimicrobial efficacy remains limited.

Antitumor Activity

There is a growing body of evidence supporting the potential anticancer properties of sulfonamide derivatives. For example, a study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. While specific studies on this compound are scarce, its structural similarities to known antitumor agents suggest it may have promising activity in this area.

The biological activity of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide can be attributed to several potential mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to folate metabolism.

- Cell Membrane Interaction : The hydrophobic nature of the cyclopropyl and furan rings could facilitate interaction with cellular membranes, potentially altering membrane permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study examining a series of sulfonamide derivatives found that modifications in the aromatic ring significantly influenced antimicrobial potency. Although specific data on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide were not available, related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In vitro studies on structurally analogous compounds revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development . The unique structure of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide may enhance its bioactivity compared to simpler analogs.

Q & A

Q. What are the critical steps and considerations for synthesizing N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a benzenesulfonyl chloride intermediate with a cyclopropane-furan-hydroxyethyl amine derivative. Key steps include:

-

Intermediate Preparation : React 4-fluoro-2-methylbenzenesulfonyl chloride with 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane or DMF .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

-

Yield Optimization : Adjust reaction time (12–24 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Table 1: Example Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity Solvent DMF or CH₂Cl₂ Higher solubility of intermediates Base Triethylamine Minimizes side reactions Temperature 0–25°C Prevents decomposition

Q. Which analytical techniques are most reliable for confirming the structure and purity of this sulfonamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopropyl (δ 0.5–1.5 ppm), furan (δ 6.3–7.4 ppm), and sulfonamide (δ 3.1–3.5 ppm for NH) groups. Compare experimental shifts with DFT-calculated values for validation .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 368.12 (calculated for C₁₇H₁₉FNO₄S). Fragmentation patterns confirm the hydroxyethyl and fluoromethyl groups .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time ~8–10 minutes .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of biological targets for this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX or COX-2). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Thr199 in CA IX) .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

-

Pharmacophore Mapping : Identify critical features (e.g., sulfonamide-SO₂NH, fluoromethyl hydrophobicity) using MOE or Phase .

Table 2: Example Docking Scores

Target Protein Docking Score (kcal/mol) Key Interactions Carbonic Anhydrase IX -9.2 H-bond: SO₂NH–Thr199 COX-2 -7.8 Hydrophobic: Fluoromethyl–Val523

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer : Contradictions often arise from differences in assay conditions or compound stability. Address via:

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours). Pre-treat compounds with antioxidants if ROS instability is suspected .

- Stability Testing : Perform LC-MS stability studies in PBS (pH 7.4) and cell culture media. Degradation >10% within 24 hours suggests formulation issues .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Outliers may indicate assay interference (e.g., fluorescence quenching in fluorogenic assays) .

Experimental Design & Data Analysis

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 20% w/v) .

- Stability Protocols : Store lyophilized powder at -80°C. For solutions, adjust pH to 6.5–7.0 and add 0.01% BHT to prevent oxidation .

Q. How can reaction kinetics elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Plot ln(concentration) vs. time; slope gives k (degradation rate constant) .

- Activation Energy Calculation : Use Arrhenius equation with data from 25°C, 37°C, and 50°C. Ea >50 kJ/mol suggests hydrolytic cleavage dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.